

1-(4-Aminophenyl)ethanol physical and chemical properties

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)ethanol

Cat. No.: B084439

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In-Depth Technical Guide: 1-(4-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)ethanol, a substituted aromatic alcohol, holds significance as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an amino group on a phenyl ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical intermediates.

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4-Aminophenyl)ethanol**, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **1-(4-Aminophenyl)ethanol** are summarized in the tables below, providing a ready reference for laboratory and developmental work.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ NO	
Molecular Weight	137.18 g/mol	
Appearance	Yellow to brown solid	[1]
Melting Point	70-74 °C	[1]
Boiling Point	289 °C	[1]
Density	1.117 g/cm ³	[1]
Flash Point	128 °C	[1]
pKa	14.89 ± 0.20 (Predicted)	[1]
CAS Number	14572-89-5	

Solubility Profile

While extensive quantitative solubility data is not readily available in the literature, qualitative solubility information indicates its general behavior in common laboratory solvents.

Solvent	Solubility
Water	Slightly soluble
Ethanol	Soluble
Methanol	Soluble
Acetone	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **1-(4-Aminophenyl)ethanol** are crucial for its practical application in research and development.

Synthesis: Reduction of 4-Aminoacetophenone

A common and effective method for the synthesis of **1-(4-Aminophenyl)ethanol** is the reduction of the ketone functionality of 4-aminoacetophenone using a mild reducing agent such as sodium borohydride.

Reaction Scheme:

Figure 1. Synthesis of **1-(4-Aminophenyl)ethanol**.

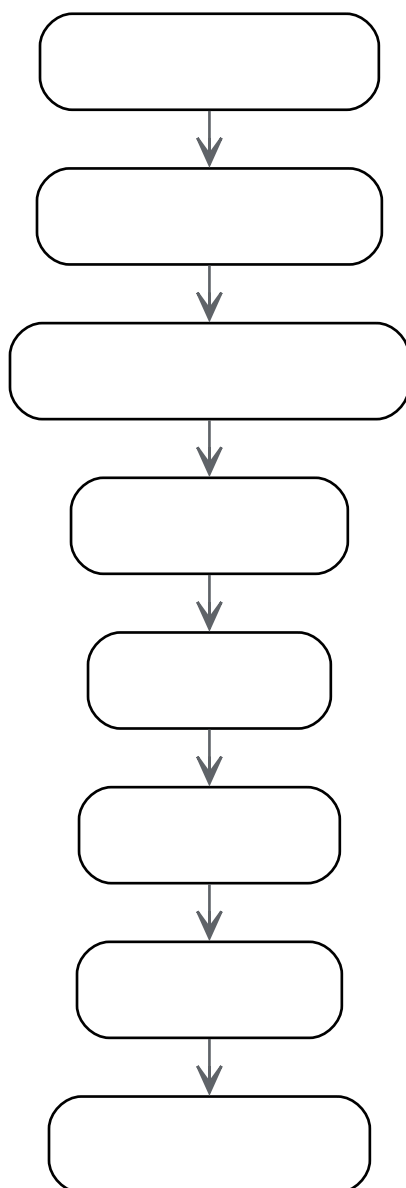
Detailed Protocol:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone in ethanol.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4) portion-wise to the cooled solution while maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow addition of water to decompose the excess sodium borohydride.
- **Solvent Removal:** Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
- **Extraction:** Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Recrystallization

Recrystallization is an effective technique for purifying the crude **1-(4-Aminophenyl)ethanol**. An ethanol/water solvent system is commonly employed.

Workflow for Recrystallization:



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Figure 2. Recrystallization Workflow.

Detailed Protocol:

- **Dissolution:** Dissolve the crude **1-(4-Aminophenyl)ethanol** in a minimum amount of hot ethanol in an Erlenmeyer flask.
- **Addition of Anti-Solvent:** While keeping the solution hot, add hot water dropwise until a faint cloudiness persists, indicating the saturation point.
- **Clarification:** Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
- **Crystallization:** Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining impurities.
- **Drying:** Dry the crystals under vacuum or in a desiccator to remove residual solvent.

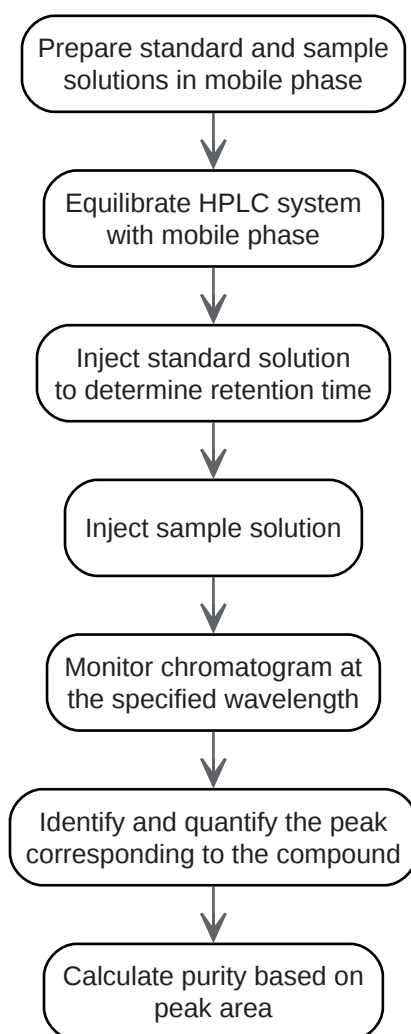
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of **1-(4-Aminophenyl)ethanol**.

General HPLC Parameters:

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 μ m
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Detection	UV at a wavelength corresponding to the absorbance maximum of the compound
Flow Rate	Typically 1.0 mL/min
Injection Volume	10-20 μ L

Workflow for HPLC Analysis:



[Click to download full resolution via product page](#)**Figure 3.** HPLC Analysis Workflow.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **1-(4-Aminophenyl)ethanol**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.4	Doublet	3H	-CH ₃
~3.6	Broad Singlet	2H	-NH ₂
~4.8	Quartet	1H	-CH(OH)-
~6.6	Doublet	2H	Aromatic H (ortho to -NH ₂)
~7.2	Doublet	2H	Aromatic H (ortho to -CH(OH)CH ₃)
Variable	Singlet	1H	-OH

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~25	-CH ₃
~70	-CH(OH)-
~115	Aromatic C (ortho to -NH ₂)
~127	Aromatic C (ortho to -CH(OH)CH ₃)
~137	Aromatic C (ipso to -CH(OH)CH ₃)
~145	Aromatic C (ipso to -NH ₂)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Alcohol
3500-3300 (two sharp bands)	N-H stretch	Primary Amine
3000-2850	C-H stretch	Aliphatic
~1620	N-H bend	Primary Amine
~1600, ~1500	C=C stretch	Aromatic Ring
1300-1000	C-O stretch	Alcohol

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 137. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the ethyl alcohol side chain.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the in-depth biological activity of **1-(4-Aminophenyl)ethanol** and its effects on specific cellular signaling pathways. While the broader class of aminophenols has been investigated for various biological activities, dedicated studies on this particular molecule are limited. Researchers in drug development may consider this compound as a lead structure for modification and subsequent screening for various therapeutic targets. The general effects of ethanol on major signaling pathways such as MAPK and PI3K/Akt are well-documented; however, it is crucial to note that these effects are not directly translatable to substituted ethanol compounds like **1-(4-Aminophenyl)ethanol**, which will have distinct pharmacological profiles.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **1-(4-Aminophenyl)ethanol**, along with practical experimental protocols for its synthesis, purification, and analysis. The provided spectral data serves as a reference for its characterization. While the biological activity of this specific molecule remains an area for further exploration, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel bioactive compounds. This guide is intended to support researchers and scientists in their endeavors to utilize **1-(4-Aminophenyl)ethanol** in their research and development projects.

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References

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